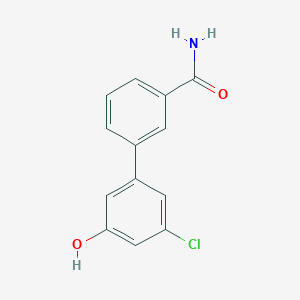
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% (2C5CF) is an organic compound with a variety of uses in scientific research, including the synthesis of organic materials, the study of organic reactions, and the study of biochemical and physiological effects. This compound is a white solid that is soluble in water and organic solvents. It has a melting point of 111-113°C and a boiling point of 180-182°C. Its chemical formula is C9H6ClFNO2 and its molecular weight is 221.6 g/mol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic materials, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of organic reactions, such as oxidation, reduction, and hydrolysis. In addition, it has been used in the study of biochemical and physiological effects, such as enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% is not fully understood. However, it is thought to act as a catalyst for a number of organic reactions, such as oxidation, reduction, and hydrolysis. It is also believed to interact with proteins and enzymes, which may lead to changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% are not well understood. However, it has been found to inhibit the activity of a number of enzymes, such as cytochrome P450 and proteases. In addition, it has been found to interact with proteins, which may lead to changes in their structure and activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and stable in aqueous solutions. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is important to note that it is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other fields. In addition, further research could be done to identify new methods for synthesizing 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% and to improve its stability in aqueous solutions. Finally, further research could be done to identify new compounds that can be synthesized from 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95%.
Synthesemethoden
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% can be synthesized from 3-cyano-2-fluorophenol and chloroacetic acid in an aqueous medium. The reaction is carried out at a temperature of 80-90°C for 4-5 hours. The resulting product is then purified by recrystallization from a solvent.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-5-4-8(6-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXALMYOEOJYQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685952 |
Source


|
| Record name | 4'-Chloro-2-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261990-31-1 |
Source


|
| Record name | 4'-Chloro-2-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














